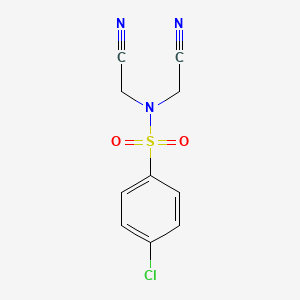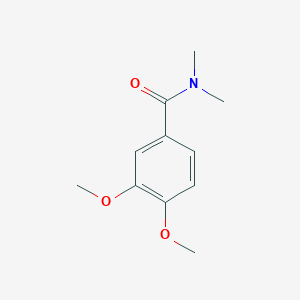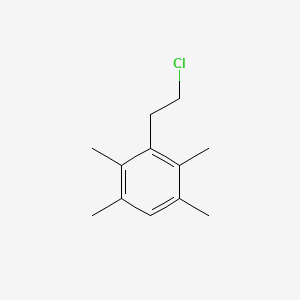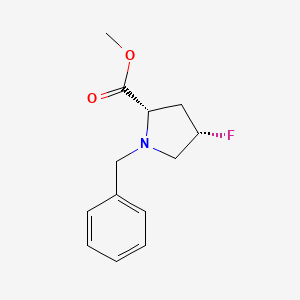![molecular formula C17H19N3O2S2 B12450390 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a phenyl ring, and a pyrrolidin-1-ylsulfonyl group, which contribute to its distinctive properties and reactivity.
準備方法
The synthesis of 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be summarized as follows:
4-(pyrrolidin-1-ylsulfonyl)aniline+phenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea can be compared with other similar compounds, such as:
1-Phenyl-3-[4-(morpholin-1-ylsulfonyl)phenyl]thiourea: This compound features a morpholine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
1-Phenyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea: The presence of a piperidine ring can also influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H19N3O2S2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,20-12-4-5-13-20)16-10-8-15(9-11-16)19-17(23)18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H2,18,19,23) |
InChIキー |
QEKUFPVJTCTDCA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12450328.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)

![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)

![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)



